![molecular formula C17H17FN4O2S B2468981 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377064-63-6](/img/structure/B2468981.png)
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17FN4O2S and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , commonly referred to by its chemical structure, is a derivative of purine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
This compound is characterized by the following structural features:
- A purine core with modifications at positions 1, 3, 7, and 8.
- The presence of a 4-fluorophenyl group which may enhance its binding affinity to biological targets.
- A methylthio group that could influence its metabolic stability.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of purine compounds often display significant antitumor properties. For instance:
- In vitro studies demonstrated that similar purine derivatives inhibit the proliferation of cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in DNA repair and replication processes.
- In vivo studies using xenograft models have reported promising results in reducing tumor size and improving survival rates when administered in combination with standard chemotherapeutic agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Poly(ADP-ribose) polymerase (PARP) : A study highlighted the potential of related compounds to inhibit PARP activity effectively. This inhibition is crucial in cancer therapy, particularly for tumors with BRCA mutations .
Enzyme | Inhibition Type | IC50 (nM) |
---|---|---|
PARP1 | Competitive | 2.51 |
PARP2 | Competitive | 0.87 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting enzymes involved in nucleotide synthesis and DNA repair.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Affecting pathways such as those involving EPH receptors which are overexpressed in certain cancers .
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- A study involving a related purine derivative showed significant tumor regression in breast cancer models when used alongside cisplatin and temozolomide .
- Another case highlighted the successful application in treating tumors resistant to conventional therapies due to enhanced pharmacokinetic properties.
Properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPQYMAERZLKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.